molecular formula C8H19NO B13181681 4-(Aminomethyl)-2-methylhexan-3-ol

4-(Aminomethyl)-2-methylhexan-3-ol

Cat. No.: B13181681
M. Wt: 145.24 g/mol
InChI Key: WBLSXFQGHGBPNY-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-methylhexan-3-ol, also known by its synonym 4-Amino-2-methyl-3-hexanol, is a specialized amino alcohol compound with the molecular formula C7H17NO and a molecular weight of 131.22 g/mol . This substance is identified under the CAS Registry Number 63765-80-0 and is of significant interest in various chemical research and development applications . The compound's structure, featuring both amino and alcohol functional groups on a hexane backbone with a methyl substituent, classifies it as a member of the amino-alcohols. Its physical properties include a calculated density of approximately 0.896 g/cm³ and a boiling point of 218.2°C at 760 mmHg . Researchers should note its flash point of 85.8°C, which is a critical parameter for safe handling in laboratory environments . Available toxicological data from a safety data sheet indicates an intraperitoneal LD50 of 25 mg/kg in mice, highlighting the importance of employing appropriate safety protocols when handling this material . The compound falls under HS Code 2922199090, which pertains to other amino-alcohols and their salts . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic applications or personal use.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

4-(aminomethyl)-2-methylhexan-3-ol

InChI

InChI=1S/C8H19NO/c1-4-7(5-9)8(10)6(2)3/h6-8,10H,4-5,9H2,1-3H3

InChI Key

WBLSXFQGHGBPNY-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(C(C)C)O

Origin of Product

United States

Preparation Methods

Starting Material: 4-Methylhexan-3-one

The initial step employs 4-methylhexan-3-one, which can be synthesized via alkylation or oxidation of suitable precursors, or obtained commercially.

Formation of Iminium Intermediate

  • Reaction: The ketone reacts with formaldehyde and ammonia under acidic or basic catalysis to form an iminium ion intermediate.
  • Conditions: Typically conducted at 50-70°C in ethanol or methanol as solvents, with catalysts such as acetic acid or sodium hydroxide.
  • Reaction Scheme:
4-Methylhexan-3-one + Formaldehyde + Ammonia → Iminium ion

Reduction to Aminomethyl Alcohol

  • Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
  • Conditions: Performed at low temperatures (0-25°C) to selectively reduce the iminium ion to the amino alcohol.
  • Outcome: Formation of 4-(Aminomethyl)-2-methylhexan-3-ol.

Table 1: Summary of Reaction Conditions for Reductive Amination

Step Reagents Solvent Catalyst Temperature Yield (%)
Iminium formation Formaldehyde, NH₃ Ethanol Acidic/basic 50-70°C -
Reduction NaBH₄ Methanol - 0-25°C 70-85

Synthesis via Nucleophilic Substitution on a Suitable Halogenated Intermediate

Overview:
Another viable route involves preparing a halogenated precursor, such as 4-methylhexan-3-yl halide, followed by nucleophilic substitution with aminomethyl reagents.

Preparation of Halogenated Intermediate

  • Method: Chlorination or bromination of 4-methylhexan-3-one or its derivatives.
  • Reaction Conditions: Use of N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂) under controlled temperature to obtain 4-methylhexan-3-yl halides.

Nucleophilic Substitution with Aminomethyl Source

  • Reagents: Formaldehyde derivatives or aminomethyl compounds like aminomethyl chloride.
  • Reaction: Nucleophilic attack on the halogenated intermediate under basic conditions.
  • Conditions: Reactions typically occur at 60-80°C in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Reaction Scheme:

4-Methylhexan-3-yl halide + Aminomethyl reagent → this compound

Note: The substitution step may require subsequent reduction or hydrolysis to obtain the free amino alcohol.

Industrial-Scale Synthesis via Multi-Step Protocols

Overview:
For large-scale production, process optimization involves continuous flow reactors, improved catalysts, and high-yield reaction conditions.

Multi-Step Process Summary:

  • Step 1: Synthesis of 4-methylhexan-3-one via alkylation or oxidation.
  • Step 2: Formation of a suitable intermediate (e.g., halogenated derivative).
  • Step 3: Nucleophilic substitution with aminomethyl compounds.
  • Step 4: Purification via chromatography or crystallization.

Reaction Optimization:

Parameter Optimization Strategy Impact
Temperature Controlled within 50-80°C Maximize yield, minimize side reactions
Catalysts Use of phase-transfer catalysts or Lewis acids Enhance reaction rate and selectivity
Solvent Polar aprotic solvents Improve solubility and reaction efficiency

Notes on Reaction Conditions and Purification

  • Reaction Temperature: Typically maintained between 50-80°C for optimal conversion.
  • Catalysts: Acidic catalysts (e.g., acetic acid) or basic catalysts (e.g., sodium hydroxide) are employed depending on the step.
  • Solvent Choice: Ethanol, methanol, acetonitrile, or DMF are common solvents.
  • Purification: Crude products are purified through column chromatography, recrystallization, or distillation.

Data Table: Summary of Methods and Conditions

Method Starting Material Key Reagents Reaction Conditions Typical Yield Remarks
Reductive Amination 4-Methylhexan-3-one Formaldehyde, NH₃, NaBH₄ 50-70°C, ethanol 70-85% Widely used in laboratory synthesis
Halogenation & Substitution 4-Methylhexan-3-one NBS or SOCl₂, aminomethyl chloride 60-80°C, polar aprotic solvent 60-75% Suitable for scale-up
Multi-step Industrial Various Multiple reagents Optimized per step >80% overall Process intensification

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-methylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-(Aminomethyl)-2-methylhexan-3-one.

    Reduction: Formation of 4-(Aminomethyl)-2-methylhexane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Aminomethyl)-2-methylhexan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for polymers and resins.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-2-methylhexan-3-ol exerts its effects depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

(S)-3-Aminohexan-1-ol hydrochloride (CAS 42042-68-2): Features an amino group at the 3-position and a hydroxyl group at the 1-position, with a hydrochloride salt enhancing solubility .

4-Aminocyclohexan-1-ol (CAS 4048-33-3): A cyclic analog with amino and hydroxyl groups in trans configuration, influencing rigidity and hydrogen-bonding capacity .

(3R,4S)-4-Aminooxan-3-ol hydrochloride (CAS 1096594-11-4): A cyclic ether with amino and hydroxyl groups, offering conformational constraints and salt-derived stability .

Table 1: Structural and Physical Properties
Compound Molecular Formula Key Functional Groups Structural Features
4-(Aminomethyl)-2-methylhexan-3-ol C8H19NO -OH, -CH2NH2, -CH3 Branched aliphatic chain
(S)-3-Aminohexan-1-ol HCl C6H14ClNO -OH, -NH3+Cl⁻ Linear chain, hydrochloride salt
4-Aminocyclohexan-1-ol C6H13NO -OH, -NH2 (trans) Cyclohexane ring
(3R,4S)-4-Aminooxan-3-ol HCl C5H12ClNO2 -OH, -NH3+Cl⁻, ether oxygen Oxane ring, stereospecific centers

Physicochemical Properties

  • Solubility: The aminomethyl group in this compound likely improves water solubility relative to 4-methyl-2-hexanol (), which lacks polar substituents.
  • Boiling Point: Branched analogs (e.g., 4-methyl-2-hexanol) typically have lower boiling points than linear isomers; the aminomethyl group may counteract this trend by introducing hydrogen bonding .

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